molecular formula C7H4Cl2N2O B8765155 2,3-Dichlorofuro[2,3-c]pyridin-7-amine

2,3-Dichlorofuro[2,3-c]pyridin-7-amine

Cat. No.: B8765155
M. Wt: 203.02 g/mol
InChI Key: IAXSGWNYYIHPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorofuro[2,3-c]pyridin-7-amine is a fused heterocyclic compound comprising a pyridine ring fused with a furan moiety at the [2,3-c] position. The molecule features two chlorine substituents at the 2- and 3-positions of the fused furan ring and a primary amine group at the 7-position of the pyridine core (Fig. 1). Its molecular formula is C₇H₄Cl₂N₂O, with a calculated molecular weight of 203.03 g/mol (derived from atomic masses). Notably, this compound is listed as discontinued in commercial catalogs, limiting its accessibility for current research .

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

2,3-dichlorofuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H4Cl2N2O/c8-4-3-1-2-11-7(10)5(3)12-6(4)9/h1-2H,(H2,10,11)

InChI Key

IAXSGWNYYIHPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=C(O2)Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Heterocyclic Compounds

The structural and functional attributes of 2,3-dichlorofuro[2,3-c]pyridin-7-amine are best contextualized against related fused heterocycles (Table 1). Key analogs include:

Table 1: Comparative Analysis of Fused Heterocyclic Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heteroatoms Availability
This compound C₇H₄Cl₂N₂O 203.03 2-Cl, 3-Cl, 7-NH₂ O Discontinued
Thieno[2,3-c]pyridin-7-amine C₇H₆N₂S 150.20 None (thiophene core) S Available
4-Iodofuro[2,3-c]pyridin-7-amine C₇H₅IN₂O 260.03 4-I, 7-NH₂ O Available
N,N-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine C₉H₁₁N₃ 161.20 7-N(CH₃)₂ N (pyrrole) Available
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine C₇H₈N₂O₂ 152.15 Dihydrodioxane fused ring O Available

Key Observations:

Core Heteroatom Influence: The furopyridine core (oxygen) in this compound contrasts with thienopyridine (sulfur) in Thieno[2,3-c]pyridin-7-amine. Sulfur’s larger atomic size and polarizability may enhance π-stacking interactions in biological systems compared to oxygen .

Substituent Effects :

  • The 2,3-dichloro groups in the target compound introduce strong electron-withdrawing effects, which could lower the amine’s basicity and influence electrophilic substitution patterns. This contrasts with the 4-iodo substituent in 4-iodofuro[2,3-c]pyridin-7-amine, where iodine’s weaker C-I bond may confer reactivity in cross-coupling reactions .
  • N,N-Dimethylation in pyrrolo[2,3-c]pyridin-7-amine () increases lipophilicity, a critical factor in drug design .

Commercial Accessibility: The discontinued status of this compound contrasts with available analogs like the thieno and iodo derivatives, which remain accessible for synthetic and pharmacological studies .

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